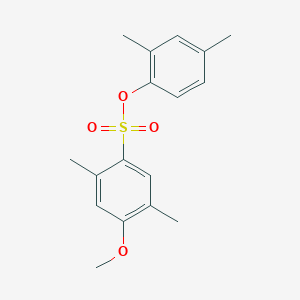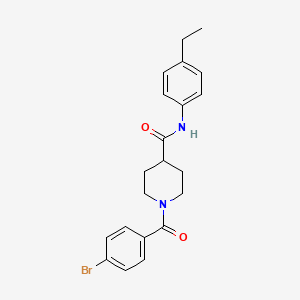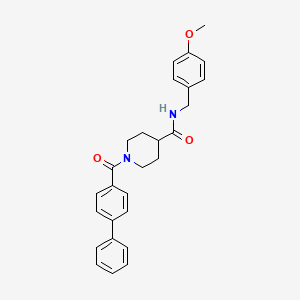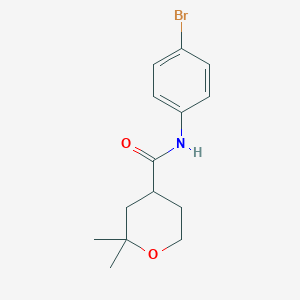
2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
説明
Synthesis Analysis
The synthesis of structural isomers related to 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. This process yields compounds with significant steric hindrance, which are then structurally characterized by X-ray single-crystal diffraction, showcasing their complex molecular frameworks and the influence of steric effects on their formation (Rublova et al., 2017).
Molecular Structure Analysis
The molecular-electronic structure of these compounds reveals a framework organized as molecular crystals. The steric hindrance in these molecules is significant, impacting their physical and chemical properties. Ab initio quantum-chemical calculations using the restricted Hartree-Fock method have been performed to understand the electronic structure, indicating a strong correlation between the charge density on electronegative atoms and the intramolecular hydrogen bonds formed, highlighting the intricate molecular structure of these sterically hindered compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate derivatives, such as methanolysis in the presence of anhydrous potassium carbonate, have been studied to understand their reactivity and the role of intramolecular nucleophilic catalysis. These studies provide evidence of the catalytic involvement of neighboring groups and the operation of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).
Physical Properties Analysis
The study of physical properties, such as solubility and thermal behavior, of derivatives of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been conducted. These properties are influenced by the steric hindrance of the molecules, affecting their solubility in various solvents and their thermal stability. Research in this area contributes to a deeper understanding of how the molecular structure impacts physical properties (Ogawa et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate and its derivatives, such as reactivity towards different chemical reagents and participation in various chemical reactions, are intricately linked to their molecular structure. The steric hindrance affects their reactivity patterns, offering a unique insight into the chemical behavior of sterically hindered compounds (Sharutin et al., 2003).
科学的研究の応用
Biodesulfurization Pathway : This compound is involved in the biodesulfurization pathway of model organosulfur compounds like dibenzothiophene (DBT). A study by Chen et al. (2009) outlines an extended 4S pathway, which incorporates methoxylation pathways, leading to less inhibitory effects on microbes during desulfurization of fossil fuels (Chen, Cai, Zhang, & Li, 2009).
Nucleophilic Catalysis : Research by Shashidhar, Rajeev, & Bhatt (1997) discusses the methanolysis of related compounds, providing insights into the catalytic involvement of neighboring aldehyde carbonyl groups in nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev, & Bhatt, 1997).
Nonlinear Optical Properties : Ogawa et al. (2008) report on the preparation and thermal properties of derivatives, including their solubility and second-harmonic generation (SHG) activity, highlighting its use in nonlinear optical materials (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
Azo Coupling Reactions : A study by Iwamoto et al. (1993) investigates the phase-transfer catalysis of azo coupling reactions, which is relevant to the synthesis of dyes and pigments (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Synthesis of Stilbazolium Derivatives : Research on the synthesis of stilbazolium salts with benzenesulfonates, which are useful in nonlinear optics, was conducted by Yang et al. (2005), demonstrating the compound's applicability in advanced functional materials (Yang, Aravazhi, Schneider, Seiler, Jazbinšek, & Günter, 2005).
Electrochemical Reduction Studies : McGuire & Peters (2016) explored the electrochemical reduction of related compounds, which is significant in the context of environmental remediation and the study of pesticides (McGuire & Peters, 2016).
Catalysis in Methoxycarbonylation : Akiri & Ojwach (2021) studied palladium(II) complexes with derivatives as catalysts in biphasic methoxycarbonylation, highlighting its role in organometallic chemistry (Akiri & Ojwach, 2021).
Desulfurization in Diesel Oil Treatment : Li et al. (2003) discuss how a bacterium Mycobacterium sp. X7B uses a pathway involving this compound for desulfurization of diesel oil, emphasizing its environmental applications (Li, Xu, Ma, Luo, & Wang, 2003).
特性
IUPAC Name |
(2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLOBJAZNLZXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)

![10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)

![4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4064457.png)
![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)

![2-{[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]amino}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4064480.png)
![{[5-(1-methoxyethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4064482.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4064495.png)
![benzyl 5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064504.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol](/img/structure/B4064522.png)